1,3-Benzenedicarboperoxoic acid
Description
1,3-Benzenedicarboperoxoic acid is a peroxoic acid derivative featuring two peroxycarboxylic acid groups (-COOOH) attached to the benzene ring at the 1,3-positions. Peroxoic acids are typically employed as oxidizing agents, polymerization initiators, or intermediates in organic synthesis due to their reactive peroxy groups .
Properties
CAS No. |
1786-87-4 |
|---|---|
Molecular Formula |
C8H6O6 |
Molecular Weight |
198.13 g/mol |
IUPAC Name |
benzene-1,3-dicarboperoxoic acid |
InChI |
InChI=1S/C8H6O6/c9-7(13-11)5-2-1-3-6(4-5)8(10)14-12/h1-4,11-12H |
InChI Key |
KXEMXOYVVPLGSD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OO)C(=O)OO |
Other CAS No. |
1786-87-4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
1,2-Benzenedicarboperoxoic Acid (Di-tert-butyl diperoxyphthalate)
- CAS Reference : Cross-referenced as Di-t-butyl diperoxyphthalate in .
- Structure : Features two peroxy groups at the 1,2-positions, esterified with tert-butyl groups.
- Applications : Commonly used as a radical initiator in polymer chemistry due to its thermal lability. The proximity of the peroxy groups in the 1,2-isomer may reduce stability compared to the 1,3-isomer, leading to faster decomposition under mild conditions.
- Reactivity : The steric strain from adjacent peroxy groups likely increases sensitivity to heat and mechanical stress .
1,4-Benzenedicarboperoxoic Acid Dianhydride with Sulfuric Acid
- CAS Number : 27797-30-4 () .
- Formula : C₈H₆O₁₂S₂.
- The anhydride linkage may confer higher thermal stability compared to non-anhydride peroxoic acids .
Structural and Reactivity Trends
- Positional Isomerism: 1,3-Substitution: The meta-orientation of peroxy groups in 1,3-benzenedicarboperoxoic acid likely balances reactivity and stability, avoiding steric clashes (as in 1,2-isomers) while maintaining sufficient electron-withdrawing effects for oxidation reactions.
Data Tables
Table 1: Comparison of Benzenedicarboperoxoic Acid Derivatives
⁺Hypothetical formula based on analogous structures.
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